molecular formula C22H26N4O3 B2519095 5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868214-72-6

5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

Cat. No.: B2519095
CAS No.: 868214-72-6
M. Wt: 394.475
InChI Key: JTHXZWYCALOCEE-UHFFFAOYSA-N
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Description

5-(4-(Dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is an intricate organic compound known for its multifaceted structure and potential applications across various scientific fields. Its unique molecular architecture combines several functional groups, resulting in a compound of significant interest in both synthetic and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multi-step organic synthesis, starting from basic aromatic compounds. The synthesis route may include:

  • Formation of the Pyrimidine Ring: : A cyclization reaction involving appropriate anilines and β-diketones under acidic or basic conditions.

  • Dimethylamino Group Addition: : Introduction of the dimethylamino group via nucleophilic substitution, often through the use of dimethylamine.

  • Final Cyclization and Aromatization: : Heating under reflux with suitable catalysts to achieve the final cyclized and aromatized structure.

Industrial Production Methods

On an industrial scale, the production might be optimized for yield and purity. This typically involves:

  • Continuous Flow Chemistry: : Utilizing microreactors for better control of reaction conditions and increased efficiency.

  • Catalyst Selection: : Employing specific catalysts to increase reaction rates and selectivity.

  • Purification Techniques: : Use of crystallization and chromatographic methods to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

The compound is known to undergo a variety of chemical reactions:

  • Oxidation: : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can occur with agents such as lithium aluminium hydride.

  • Substitution: : Nucleophilic substitution reactions are common, especially involving the dimethylamino group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate in acidic or neutral conditions.

  • Reducing Agents: : Lithium aluminium hydride in anhydrous conditions.

  • Solvents: : Common solvents include ethanol, dichloromethane, and tetrahydrofuran.

Major Products

  • Oxidation: : Typically yields carboxylic acids or corresponding quinones.

  • Reduction: : Produces amines or alcohols.

  • Substitution: : Leads to derivatives with various functional groups replacing the dimethylamino group.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Serves as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Used in catalytic cycles to produce other valuable compounds.

Biology

  • Biological Probes: : Modified versions can be used to study biological pathways and mechanisms.

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in drug development.

Medicine

  • Drug Development: : Potential lead compound for developing new pharmaceuticals targeting specific diseases.

  • Diagnostics: : May be used in imaging techniques or diagnostic assays.

Industry

  • Materials Science: : Application in the development of novel materials with unique properties.

  • Agrochemicals: : Potential use in the development of new pesticides or herbicides.

Mechanism of Action

Molecular Targets and Pathways

The compound may interact with various molecular targets, depending on its specific modifications:

  • Enzymes: : Inhibits or activates enzymes through binding to active sites.

  • Receptors: : Binds to cellular receptors, influencing signal transduction pathways.

  • DNA/RNA: : Interacts with genetic material, potentially influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(Dimethylamino)phenyl)-1,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

  • 5-(4-(Methylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-1,8,8-trimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-22(2)10-14-17(15(27)11-22)16(12-6-8-13(9-7-12)25(3)4)18-19(23-14)26(5)21(29)24-20(18)28/h6-9,16,23H,10-11H2,1-5H3,(H,24,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHXZWYCALOCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC=C(C=C4)N(C)C)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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